molecular formula C14H15NO B14640273 Benzenamine, 3-methoxy-N-methyl-N-phenyl- CAS No. 54263-65-9

Benzenamine, 3-methoxy-N-methyl-N-phenyl-

Katalognummer: B14640273
CAS-Nummer: 54263-65-9
Molekulargewicht: 213.27 g/mol
InChI-Schlüssel: FWAOJONKONPYIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenamine, 3-methoxy-N-methyl-N-phenyl- is an organic compound with the molecular formula C14H15NO. It is also known by other names such as N-methyl-N-phenyl-m-anisidine. This compound is part of the broader class of aromatic amines, which are known for their applications in various chemical industries.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 3-methoxy-N-methyl-N-phenyl- typically involves the methylation of 3-methoxyaniline. One common method is the reaction of 3-methoxyaniline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.

Industrial Production Methods

In an industrial setting, the production of Benzenamine, 3-methoxy-N-methyl-N-phenyl- can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, making the process more efficient and cost-effective.

Analyse Chemischer Reaktionen

Types of Reactions

Benzenamine, 3-methoxy-N-methyl-N-phenyl- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro compounds.

    Reduction: It can be reduced to form amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Nitrobenzenes

    Reduction: Amines

    Substitution: Halogenated or nitrated derivatives

Wissenschaftliche Forschungsanwendungen

Benzenamine, 3-methoxy-N-methyl-N-phenyl- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and resins, as well as in the formulation of various specialty chemicals.

Wirkmechanismus

The mechanism of action of Benzenamine, 3-methoxy-N-methyl-N-phenyl- involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular functions. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzenamine, 3-methoxy-:

    Benzenamine, N-methyl-N-phenyl-:

Uniqueness

Benzenamine, 3-methoxy-N-methyl-N-phenyl- is unique due to the presence of both the 3-methoxy group and the N-methyl-N-phenyl substitution. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

54263-65-9

Molekularformel

C14H15NO

Molekulargewicht

213.27 g/mol

IUPAC-Name

3-methoxy-N-methyl-N-phenylaniline

InChI

InChI=1S/C14H15NO/c1-15(12-7-4-3-5-8-12)13-9-6-10-14(11-13)16-2/h3-11H,1-2H3

InChI-Schlüssel

FWAOJONKONPYIH-UHFFFAOYSA-N

Kanonische SMILES

CN(C1=CC=CC=C1)C2=CC(=CC=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.